molecular formula C7H17NO3S B8295414 n-butyl-N-(2-methoxyethyl)sulfonamide

n-butyl-N-(2-methoxyethyl)sulfonamide

Cat. No.: B8295414
M. Wt: 195.28 g/mol
InChI Key: FGVNJAQVYMDRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(2-methoxyethyl)sulfonamide is a useful research compound. Its molecular formula is C7H17NO3S and its molecular weight is 195.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2-methoxyethyl)butane-1-sulfonamide

InChI

InChI=1S/C7H17NO3S/c1-3-4-7-12(9,10)8-5-6-11-2/h8H,3-7H2,1-2H3

InChI Key

FGVNJAQVYMDRGO-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.4 ml of 2-methoxyethylamine (5.5 g, 73.7 mmol) and 10.2 ml of triethylamine (7.4 g, 73.7 mmol) were dissolved at room temperature in 72 ml of methylene chloride. Likewise at room temperature 9.6 ml of n-butanesulfonyl chloride (11.5 g, 73.7 mmol) were added dropwise to this solution over the course of one hour. After 1 h of stirring at room temperature the reaction mixture was washed twice with 100 ml of water. The organic phase was dried over magnesium sulphate, the methylene chloride was distilled off and the oily residue which remained was dried in vacuo. This gave 12.4 g of the target compound, whose constitution was verified by NMR spectroscopy.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

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